molecular formula C10H16O B13973512 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- CAS No. 5113-66-6

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-

Cat. No.: B13973512
CAS No.: 5113-66-6
M. Wt: 152.23 g/mol
InChI Key: OAYBZGPDRAMDNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another route involves the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable method .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms, while reduction reactions may yield various reduced products.

Scientific Research Applications

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition reactions. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

5113-66-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-methyl-2-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3

InChI Key

OAYBZGPDRAMDNF-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=O)C1)C(C)C

Origin of Product

United States

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